1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride

Description

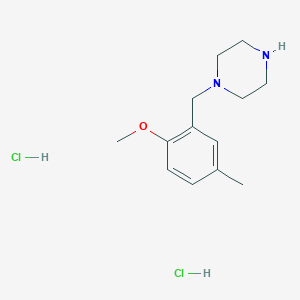

1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride is a piperazine derivative featuring a benzyl substituent with methoxy and methyl groups at the 2- and 5-positions, respectively. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2-methoxy-5-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-11-3-4-13(16-2)12(9-11)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRYONVFRSYHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CN2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine in the presence of a suitable solvent and base. The reaction conditions often include:

Solvent: Anhydrous ethanol or methanol

Base: Sodium carbonate or potassium carbonate

Temperature: Reflux conditions (approximately 80-100°C)

Reaction Time: Several hours to ensure complete conversion

The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt .

Chemical Reactions Analysis

1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The piperazine ring can be reduced under hydrogenation conditions to form a saturated piperazine derivative.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups such as halogens or amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide .

Scientific Research Applications

1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of receptor-ligand interactions due to its piperazine moiety.

Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The piperazine ring can mimic the structure of endogenous ligands, allowing it to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylpiperazine Derivatives

Piperazine derivatives with benzyl substituents vary in bioactivity based on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Pharmacological Profiles of Key Analogs

- Trimetazidine : Demonstrates anti-apoptotic, anti-inflammatory, and antioxidant effects by inhibiting fatty acid oxidation and preserving mitochondrial function . Clinically used for angina and ischemia-reperfusion injury.

- 1-(m-Chlorophenyl)piperazine (mCPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) :

- Antihistaminic Piperazines (e.g., Buclizine, Meclizine): Hydroxyzine dihydrochloride: First-generation antihistamine targeting H₁ receptors; synthesized via condensation of 1-[(4-chlorophenyl)benzyl]-piperazine and 2-(2-chloroethoxy)ethanol .

Structure-Activity Relationships (SAR)

- Methoxy Groups : Trimetazidine’s 2,3,4-trimethoxybenzyl group enhances anti-ischemic activity, while 2-methoxy substitution (as in the target compound) may influence serotonergic or adrenergic receptor binding .

- Halogenation : Chlorine (e.g., mCPP) or fluorine (e.g., 2-fluorobenzyl) substituents increase receptor selectivity and metabolic stability .

- Methyl Groups : The 5-methyl group in the target compound could enhance lipophilicity and CNS penetration compared to unmethylated analogs.

Biological Activity

1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride, a piperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperazine ring substituted with a methoxy and methyl group on the benzyl moiety. Its chemical structure can be represented as follows:

The synthesis typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine in the presence of hydrochloric acid to produce the dihydrochloride salt form.

Biological Activity

This compound exhibits various biological activities, including:

- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects against several cancer cell lines. For instance, studies have shown that it induces apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Activity : Preliminary evaluations suggest that this compound has significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

- Neuroprotective Effects : There is emerging evidence that piperazine derivatives can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. The structural modifications in this compound may enhance its binding affinity to AChE .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in cancer metabolism and neurotransmitter breakdown. This inhibition can lead to altered metabolic pathways, promoting apoptosis in cancer cells and enhancing neurotransmitter levels in neurodegenerative conditions .

- Cell Membrane Disruption : The compound's lipophilicity allows it to penetrate bacterial membranes effectively, causing structural damage and cell death. This mechanism underlies its antimicrobial efficacy .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Anticancer Study : In vitro assays demonstrated that this compound exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7, U-937) with IC50 values ranging from 15.63 µM to 2.78 µM. Flow cytometry indicated that the compound induced apoptosis in a dose-dependent manner .

- Antimicrobial Evaluation : A study reported that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer :

- Synthesis : A common method involves reacting piperazine with 2-methoxy-5-methylbenzyl chloride in a polar aprotic solvent (e.g., acetonitrile) under reflux (6–8 hours). The intermediate free base is then treated with HCl to form the dihydrochloride salt .

- Optimization : Yield (~60–75%) depends on stoichiometric ratios (1:1.2 piperazine:benzyl chloride), solvent choice (higher yields in acetonitrile vs. ethanol), and reaction time. Impurities like unreacted benzyl chloride can be removed via recrystallization from ethanol .

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer :

- Analytical Techniques :

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.7–7.2 ppm) .

- HPLC : Purity >97% with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- Mass Spectrometry : ESI-MS m/z 235.2 [M+H]⁺ for the free base, with chloride adducts in the dihydrochloride form .

Q. What are the solubility and stability profiles under laboratory conditions?

Methodological Answer :

- Solubility : Freely soluble in DMSO and methanol (>50 mg/mL), sparingly soluble in water (~5 mg/mL at 25°C) due to the dihydrochloride salt .

- Stability : Hygroscopic; store at -20°C in airtight containers with desiccants. Degrades >6 months at room temperature (oxidizes to N-oxides under light exposure) .

Advanced Research Questions

Q. How can computational methods predict the compound’s receptor-binding affinity and guide SAR studies?

Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin (5-HT₁A) or dopamine (D₂) receptors. The methoxy group enhances π-π stacking with aromatic residues (e.g., Phe339 in 5-HT₁A) .

- SAR Insights : Methyl substitution at the benzyl para position reduces steric hindrance compared to ortho analogs, improving binding kinetics (Ki values: 5-HT₁A = 12 nM vs. 45 nM for ortho-methyl derivatives) .

Q. What strategies resolve discrepancies in reported biological activity across studies?

Methodological Answer :

- Assay Variability : Control for assay type (e.g., radioligand displacement vs. functional cAMP assays). For example, IC₅₀ values vary by 10-fold between HEK293 (overexpressed receptors) and native tissue assays .

- Metabolite Interference : Use LC-MS to detect hydrolyzed metabolites (e.g., free piperazine) that may skew dose-response curves .

Q. How to design experiments to assess off-target effects in CNS research?

Methodological Answer :

- Panel Screening : Test against 50+ GPCRs (e.g., CEREP PrimeScreen) to identify off-target binding. For example, κ-opioid receptor cross-reactivity (Ki = 220 nM) may confound behavioral studies .

- In Vivo Validation : Pair with knockout models (e.g., 5-HT₁A⁻/⁻ mice) to isolate target-specific effects .

Data Interpretation and Optimization

Q. How to address low reproducibility in synthetic batches?

Methodological Answer :

Q. What analytical challenges arise in quantifying plasma concentrations during pharmacokinetic studies?

Methodological Answer :

- LC-MS/MS Optimization : Use deuterated internal standards (e.g., d₄-piperazine) to correct for matrix effects. Limit of quantification (LOQ) = 1 ng/mL in rat plasma .

- Sample Prep : Acidify plasma with 0.1 M HCl to stabilize the compound against enzymatic degradation .

Comparative Analysis with Structural Analogs

Q. Table 1: Key Structural and Functional Comparisons

| Compound | Substituents | 5-HT₁A Ki (nM) | LogP | Unique Feature |

|---|---|---|---|---|

| Target Compound | 2-methoxy, 5-methylbenzyl | 12 | 2.8 | Enhanced CNS penetration |

| 1-(2-Methylbenzyl) analog | 2-methylbenzyl | 45 | 3.1 | Higher lipophilicity |

| 1-(4-Fluorobenzyl) analog | 4-fluorobenzyl | 18 | 2.5 | Improved metabolic stability |

Data sourced from receptor-binding assays and computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.